Dodecyl 4-hydroxybenzoate
Overview
Description
It is a white crystalline solid with the molecular formula C19H30O3 and a molecular weight of 306.45 g/mol . This compound is commonly used as a preservative in various cosmetic and pharmaceutical products due to its antimicrobial properties.
Mechanism of Action
Target of Action
Dodecyl 4-hydroxybenzoate, also known as 4-hydroxybenzoic acid (4-HBA), primarily targets enzymes such as 4-HBA 3-hydroxylase (PobA) and chorismate pyruvate-lyase (CPL) . These enzymes play crucial roles in the metabolism of aromatic compounds .
Mode of Action
The compound interacts with its targets by undergoing a series of biochemical reactions. For instance, 4-HBA is hydroxylated by PobA to yield protocatechuate (PCA) . This interaction results in changes in the structure of the compound, which further affects its function and the downstream biochemical pathways .
Biochemical Pathways
The affected biochemical pathways involve the conversion of 4-HBA to PCA, which is then metabolized via the PCA branches of the β-ketoadipate pathway . This includes the formation of β-carboxy-cis, cis-muconate, and 4-carboxy-2-hydroxymuconate semialdehyde . These products are then funneled into the TCA cycle .
Pharmacokinetics
The compound’s molecular weight of 30645 may influence its bioavailability and pharmacokinetic behavior.
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on its interaction with its targets and the subsequent changes in the biochemical pathways. The conversion of 4-HBA to PCA and its subsequent metabolism can have significant effects on the cellular metabolism of aromatic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dodecyl 4-hydroxybenzoate is typically synthesized through the esterification of 4-hydroxybenzoic acid with dodecanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions. The general reaction is as follows:
4-Hydroxybenzoic acid+DodecanolH2SO4Dodecyl 4-hydroxybenzoate+H2O
Industrial Production Methods: In industrial settings, the esterification process is optimized for large-scale production. This involves using continuous reactors and efficient separation techniques to isolate the product. The reaction mixture is typically heated to around 150-160°C to ensure complete conversion of the reactants. The product is then purified through distillation or recrystallization .
Types of Reactions:
Esterification: As mentioned, this compound is formed through the esterification of 4-hydroxybenzoic acid and dodecanol.
Hydrolysis: This compound can undergo hydrolysis in the presence of a strong acid or base, reverting to 4-hydroxybenzoic acid and dodecanol.
Oxidation: While this compound is relatively stable, it can be oxidized under harsh conditions to form various oxidation products.
Common Reagents and Conditions:
Esterification: Sulfuric acid as a catalyst, reflux conditions.
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide), elevated temperatures.
Oxidation: Strong oxidizing agents (e.g., potassium permanganate), high temperatures.
Major Products Formed:
Hydrolysis: 4-Hydroxybenzoic acid and dodecanol.
Oxidation: Various oxidation products depending on the conditions used.
Scientific Research Applications
Dodecyl 4-hydroxybenzoate has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its antimicrobial properties and potential use as a preservative in biological samples.
Medicine: Explored for its potential use in pharmaceutical formulations as a preservative to extend the shelf life of products.
Comparison with Similar Compounds
Methyl 4-hydroxybenzoate (Methylparaben): Commonly used as a preservative in food and cosmetics.
Ethyl 4-hydroxybenzoate (Ethylparaben): Similar uses as methylparaben but with slightly different solubility properties.
Propyl 4-hydroxybenzoate (Propylparaben): Used in combination with other parabens for synergistic preservative effects.
Uniqueness: Dodecyl 4-hydroxybenzoate is unique due to its longer hydrophobic chain, which enhances its ability to interact with lipid membranes and provides stronger antimicrobial properties compared to shorter-chain parabens .
Properties
IUPAC Name |
dodecyl 4-hydroxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30O3/c1-2-3-4-5-6-7-8-9-10-11-16-22-19(21)17-12-14-18(20)15-13-17/h12-15,20H,2-11,16H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAYSQTBAJQRACX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCOC(=O)C1=CC=C(C=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9047883 | |
Record name | Dodecylparaben | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9047883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2664-60-0 | |
Record name | Dodecyl 4-hydroxybenzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2664-60-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dodecyl 4-hydroxybenzoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002664600 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2664-60-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=309822 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Dodecylparaben | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9047883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dodecyl 4-hydroxybenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.360 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DODECYL 4-HYDROXYBENZOATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TN2AFL5PYK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does dodecyl 4-hydroxybenzoate function as a chain terminator in polycarbonate synthesis and what is its impact on the final resin properties?
A1: this compound acts as a chain terminator during polycarbonate synthesis by reacting with the growing polymer chains and preventing further extension. The long alkyl chain (dodecyl) in its structure is responsible for reducing the change in hygroscopic-expansion coefficient with varying environmental humidity []. This means that the polycarbonate resin becomes less prone to dimensional changes due to moisture absorption, leading to improved dimensional stability and reduced warping. This property is particularly beneficial for optical applications where precise dimensions are crucial.
Q2: What is the structural characterization of this compound?
A2: While the provided research abstract [] doesn't explicitly detail the spectroscopic data, we can infer key structural information:
Q3: Are there alternative compounds to this compound for similar applications in polycarbonate resins?
A3: While the research abstract [] focuses specifically on this compound, other chain terminators with varying alkyl chain lengths could potentially offer similar benefits in controlling the hygroscopic-expansion coefficient of polycarbonate resins. The choice of the optimal chain terminator would depend on factors such as the desired molecular weight of the polycarbonate, processing conditions, and the specific end-use application requirements. Further research comparing different chain terminators would be needed to evaluate their performance and identify potential alternatives.
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